molecular formula C11H18ClN5 B12215246 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12215246
M. Wt: 255.75 g/mol
InChI Key: SSWPSCLUBHCCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and linked through a methylene bridge. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 3-chloromethyl-1,5-dimethylpyrazole with another pyrazole derivative in the presence of a base such as sodium carbonate in acetonitrile. The reaction is usually carried out under reflux conditions for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methylene bridge can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes like urease, preventing the enzyme from catalyzing its substrate. The presence of the pyrazole rings and the methylene bridge allows for specific interactions with the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine is unique due to its specific structure, which includes two pyrazole rings linked by a methylene bridge. This structure allows for unique interactions with metal ions and enzymes, making it a valuable compound in coordination chemistry and enzyme inhibition studies. Its hydrochloride form also enhances its solubility, making it more versatile for various applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-10(16(4)13-8)7-12-11-6-9(2)15(3)14-11;/h5-6H,7H2,1-4H3,(H,12,14);1H

InChI Key

SSWPSCLUBHCCNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC(=NN2C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.